molecular formula C26H37N3O7S2 B2445502 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489470-91-9

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2445502
CAS No.: 489470-91-9
M. Wt: 567.72
InChI Key: HWZWYVTZDIUQBH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H37N3O7S2 and its molecular weight is 567.72. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O7S2/c1-6-36-26(31)23-21-11-12-28(18(2)3)17-22(21)37-25(23)27-24(30)19-7-9-20(10-8-19)38(32,33)29(13-15-34-4)14-16-35-5/h7-10,18H,6,11-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZWYVTZDIUQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216419-32-7) is a complex organic compound with potential therapeutic applications. Its unique structure includes a thieno[2,3-c]pyridine core that is modified with sulfamoyl and ethyl groups, which may influence its biological activity.

  • Molecular Formula : C27H39N3O7S2
  • Molecular Weight : 581.74 g/mol
  • Structure : The compound features a tetrahydrothieno[2,3-c]pyridine moiety, which is known for various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Key findings include:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the sulfamoyl group may enhance its interaction with biological targets involved in cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. The thieno[2,3-c]pyridine structure is often associated with antimicrobial activity due to its ability to interfere with microbial metabolism.
  • Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxicity of the compound against several cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). Results showed an IC50 value of approximately 12 µM for A549 cells, indicating moderate potency.
    • Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
  • Antimicrobial Activity Evaluation :
    • The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. It exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain.

Data Table

PropertyValue
Molecular FormulaC27H39N3O7S2
Molecular Weight581.74 g/mol
IC50 (A549 Cells)12 µM
MIC (Staphylococcus aureus)16 µg/mL
MIC (Escherichia coli)32 µg/mL

Q & A

Q. What are the key steps for synthesizing ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
  • Step 1 : React the tetrahydrothieno[2,3-c]pyridine core with 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the benzamido intermediate.
  • Step 2 : Esterify the carboxyl group using ethyl chloroformate in the presence of a base like triethylamine.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-substitution or side reactions.

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., tetrahydrothieno ring conformation).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
  • FT-IR : Identify functional groups (e.g., sulfonamide N–H stretch at ~3350 cm1^{-1}, ester C=O at ~1720 cm1^{-1}).
  • XRD : For crystalline samples, confirm solid-state structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
FactorRangeResponse
Temperature0–40°CYield (%)
SolventDCM, THF, DMFPurity (HPLC area %)
CatalystDMAP, PyridineReaction Time (hrs)
Use a central composite design to identify interactions. For example, higher temperatures in DMF may accelerate coupling but increase side reactions. Post-optimization, validate with triplicate runs .

Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., sulfonamide group’s electron-withdrawing effect) and reaction pathways .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on the tetrahydrothieno ring’s conformational flexibility .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities, especially if the compound is a protease inhibitor candidate .

Q. How should conflicting bioactivity data from different assays be resolved?

  • Methodological Answer :
  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding vs. enzymatic assays for inhibition).
  • Control Experiments : Test for non-specific interactions (e.g., aggregation-prone behavior via dynamic light scattering).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between replicates or assay conditions. For example, discrepancies in IC50_{50} values may arise from solvent/DMSO concentration effects .

Q. What strategies address solubility challenges in formulation for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Test PEG-400/water or cyclodextrin-based solutions.
  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Nanoformulation : Use lipid nanoparticles (LNPs) or micelles (e.g., Pluronic F-127) to encapsulate the compound. Characterize stability via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. XRD)?

  • Methodological Answer :
  • Contextualize Conditions : NMR reflects solution-state conformations, while XRD shows solid-state packing. For example, the tetrahydrothieno ring may adopt different chair/boat conformations.
  • Dynamic Effects : Use variable-temperature NMR to assess ring-flipping kinetics.
  • Complementary Techniques : Validate with NOESY/ROESY to identify through-space correlations absent in XRD .

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